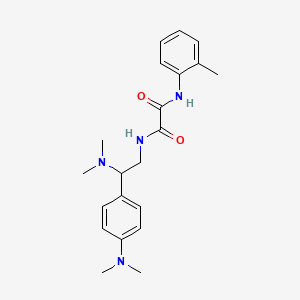

(E)-N-(4-(methylthio)benzylidene)aniline oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Organometallic Benzylidene Anilines: Donor-Acceptor Features

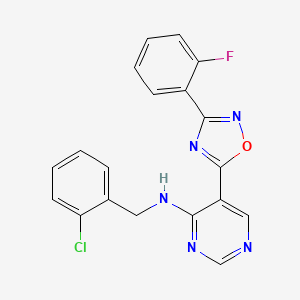

The study of organometallic benzylidene aniline complexes reveals the synthesis of a series of compounds with varying substituents, demonstrating the versatility of Schiff-base condensation reactions. These reactions yield arylplatinum(ii) products with high efficiency, and the solid-state reaction presents an alternative synthesis method. The molecular structure analysis of these compounds, particularly through single crystal X-ray diffraction, indicates a non-planar geometry, which is significant for understanding the electronic interactions within the molecule. Spectroscopic methods such as NMR and UV/Vis spectroscopy provide insights into the electronic properties of the benzylidene aniline framework, showing a complex interplay between electron-withdrawing and electron-donating effects .

Electronic Structures and Conformations of N-Benzylideneanilines

The electronic structures and molecular conformations of N-benzylideneaniline derivatives are explored through electronic absorption spectroscopy and computational methods. The study identifies the influence of different substituents on the molecular conformation, with specific derivatives exhibiting twisted conformations. This research contributes to the understanding of how structural modifications can affect the electronic properties and stability of benzylidene anilines .

Spectroscopic and Theoretical Investigation of Benzylidene Aniline Derivatives

A comprehensive analysis of a benzylidene aniline derivative is conducted using both experimental and theoretical approaches. The synthesis of the compound is followed by characterization through FT-IR and UV-Vis spectroscopy. The molecular geometry is optimized using computational methods, and the electronic absorption spectra are calculated for both gas and solvent phases. This study provides a detailed look at the physical and chemical properties of the compound, including its vibrational frequencies, molecular orbitals, electrostatic potential, and thermodynamic properties .

Non-Linear Optical Crystals of Benzylidene-Aniline Derivative

The search for new organic non-linear optical crystals leads to the discovery of benzylidene-aniline derivatives with high second-harmonic generation activities. By strategically placing electron-donating and electron-accepting groups, the molecular dipole moment is minimized while maintaining a large second-order hyperpolarizability. This research highlights the potential of these derivatives in the development of materials with significant optical non-linearity .

Tyrosinase Inhibitors: Benzylidene-Aniline Derivatives

The design and synthesis of (E)-N-substituted benzylidene-aniline derivatives aim to evaluate their potential as tyrosinase inhibitors. The study identifies compounds with potent inhibitory effects on tyrosinase activity, surpassing the efficacy of known inhibitors like kojic acid. These findings suggest the therapeutic potential of these derivatives in applications such as skin-whitening agents .

Wirkmechanismus

Target of Action

Organometallic benzylidene anilines, a class of compounds to which this compound belongs, are known to interact with platinum (ii) complexes . These complexes can serve as targets, influencing various biochemical processes.

Mode of Action

The mode of action of (E)-N-(4-(methylthio)benzylidene)aniline oxide involves electronic interactions between the donor benzylidene fragment and the para-R′ aniline substituent through the azomethine bridge . This interaction is studied using NMR and UV/Vis spectroscopy

Biochemical Pathways

It’s worth noting that microbial resistance to arsenic can accompany with oxidation, reduction, or methylation of arsenic . Various operons, gene products, and biochemical pathways are involved in biotransformation of arsenic .

Result of Action

The electronic interaction between the donor benzylidene fragment and the para-r′ aniline substituent through the azomethine bridge is a key aspect of its action .

Action Environment

It’s worth noting that the stability and efficacy of similar organometallic compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Eigenschaften

IUPAC Name |

1-(4-methylsulfanylphenyl)-N-phenylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPNXVSYXSAVOS-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=[N+](\C2=CC=CC=C2)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(methylthio)benzylidene)aniline oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2500354.png)

![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)

![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)

![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)